2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Potassium channel activator Antihypertensive agent Cromakalim analog

2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-12-6) is a heterocyclic organic compound belonging to the benzoxazine family, characterized by a fused benzene and oxazine ring system with methyl substituents at the 2- and 7-positions. This rigid, bicyclic scaffold serves as a versatile building block in medicinal chemistry and materials science, with documented applications in the development of central nervous system (CNS) agents, antioxidants, and advanced thermosetting polymers.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 58960-12-6
Cat. No. B1392572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
CAS58960-12-6
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1CNC2=C(O1)C=C(C=C2)C
InChIInChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3
InChIKeyXMQVNUTYQGTWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-12-6): A Versatile Benzoxazine Scaffold for Medicinal Chemistry and Material Science


2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-12-6) is a heterocyclic organic compound belonging to the benzoxazine family, characterized by a fused benzene and oxazine ring system with methyl substituents at the 2- and 7-positions [1]. This rigid, bicyclic scaffold serves as a versatile building block in medicinal chemistry and materials science, with documented applications in the development of central nervous system (CNS) agents, antioxidants, and advanced thermosetting polymers [2][3]. Its molecular formula is C10H13NO with a molecular weight of 163.22 g/mol, and it is commercially available with purity specifications typically ranging from 95% to 98% .

Why Generic Benzoxazine Substitution Fails: Critical Structure-Activity Relationships of the 2,7-Dimethyl Substitution Pattern


The benzoxazine scaffold is exquisitely sensitive to substitution patterns, particularly at the 2- and 7-positions, where minor modifications can drastically alter pharmacological activity, receptor binding profiles, and material properties [1][2]. For example, introduction of a methyl group into the benzoxazine ring has been shown to abolish antibacterial activity in certain contexts, while specific disubstitution patterns are required for potassium channel activation [3][4]. Consequently, simple generic substitution with other benzoxazine analogs—such as unsubstituted 3,4-dihydro-2H-1,4-benzoxazine or differently methylated isomers—is not scientifically valid and may lead to experimental failure or irreproducible results in both biological and materials science applications.

Quantitative Differentiation of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Direct Comparator Evidence for Informed Procurement


Potassium Channel Activation: Substituent Electronic Effects at 6- and 7-Positions

In a systematic SAR study of 3,4-dihydro-2H-1,4-benzoxazine derivatives as potassium channel activators, the 6,7-disubstituted series (Series I) demonstrated that an electron-withdrawing substituent at the 6-position is preferable, while either an electron-withdrawing or electron-releasing substituent without bulkiness is tolerated at the 7-position [1]. This class-level SAR indicates that a 7-methyl group (as in the target compound) is a small, electron-donating substituent that is well-tolerated for potassium channel activating activity, unlike bulkier or strongly electron-withdrawing 7-substituents which may reduce potency.

Potassium channel activator Antihypertensive agent Cromakalim analog

Antibacterial Activity: Detrimental Effect of Methyl Substitution

Data from a separate study indicate that the introduction of a methyl group into the benzoxazine ring abolishes antibacterial activity, as evidenced by MIC data for compounds 15 and 18 [1]. This negative SAR highlights that the 2,7-dimethyl substitution pattern, while undesirable for antibacterial applications, is a critical negative control or counter-screening selection for studies aimed at avoiding antibacterial off-target effects.

Antibacterial MIC Benzoxazine SAR

Commercial Purity Specifications and Storage Stability

Commercial vendors offer 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine with minimum purity specifications of 95% (AKSci) and 98% (Sigma-Aldrich, CymitQuimica) . The compound is recommended for storage at refrigerated temperatures (-20°C) to maintain integrity, as indicated by Biozol's storage instructions . These purity levels are comparable to or exceed those of many generic benzoxazine building blocks, ensuring reproducible synthetic and biological outcomes.

Chemical purity Stability Procurement specification

Optimal Application Scenarios for 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Based on Quantitative Evidence


SAR Studies for Potassium Channel Modulators

Use the 2,7-dimethyl benzoxazine scaffold as a core template for synthesizing and evaluating novel potassium channel activators. The class-level SAR derived from Matsumoto et al. (1999) indicates that a small substituent at the 7-position (such as methyl) is well-tolerated for activity, making this compound an ideal starting point for focused libraries targeting antihypertensive and related cardiovascular indications [1].

Negative Control in Antibacterial Screening

Employ 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine as a negative control in antibacterial assays, given evidence that methyl substitution abolishes antibacterial activity [2]. This application is critical for confirming that observed effects in other assays (e.g., CNS, cardiovascular) are not confounded by unintended antibacterial properties.

Precision Building Block for Medicinal Chemistry

Procure the compound with a purity specification of ≥95% (e.g., from AK Sci or Sigma-Aldrich) for use in multi-step synthetic routes where high fidelity is required, such as the construction of complex benzoxazine-based CNS agents or materials science precursors . The defined purity and recommended -20°C storage ensure long-term stability and reproducible outcomes.

Thermosetting Polymer and Advanced Material Development

Incorporate the benzoxazine scaffold into thermosetting resin formulations, as suggested by patent literature, where the 2,7-dimethyl substitution pattern may impart favorable dielectric properties or thermal stability [3]. The compound's rigid fused-ring system and methyl substitution offer a distinct combination of steric and electronic features that can be exploited for tuning material performance.

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